Methyl 4-aminobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-aminobenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can be further derivatized for specific applications .
Scientific Research Applications
Methyl 4-aminobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of methyl 4-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it has been shown to disrupt actin polymerization, which can prevent the metastatic potential of tumor cells .
Comparison with Similar Compounds
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylic acid
Uniqueness: Methyl 4-aminobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of kinase inhibitors and other bioactive molecules .
Biological Activity
Methyl 4-aminobenzo[b]thiophene-2-carboxylate (MABTC) is a heterocyclic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
MABTC has a molecular formula of C10H9N2O2S, with a molecular weight of 207.25 g/mol. The compound features a benzo[b]thiophene ring system, characterized by the presence of an amino group and an ester functional group, which contribute to its biological activity .
1. Antimicrobial Properties
MABTC exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of MABTC have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain thiophene derivatives demonstrated antibacterial activity comparable to standard antibiotics like Ampicillin .
Table 1: Antimicrobial Activity of MABTC Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|---|
MABTC Derivative A | Staphylococcus aureus | 20 | 80 |
MABTC Derivative B | Escherichia coli | 18 | 72 |
MABTC Derivative C | Pseudomonas aeruginosa | 22 | 88 |
2. Antioxidant Activity
MABTC has demonstrated antioxidant properties, which are crucial in combating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its potential as a therapeutic agent in preventing oxidative damage associated with various diseases .
Table 2: Antioxidant Activity of MABTC
Compound Name | % Inhibition (DPPH Assay) |
---|---|
MABTC | 85.9 |
Ascorbic Acid (Control) | 88.0 |
3. Anti-inflammatory Effects
Studies have indicated that MABTC may possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. The mechanism involves the modulation of specific inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
The biological activity of MABTC is attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, influencing pathways related to inflammation and cell proliferation .
Case Study 1: Cancer Cell Lines
In a recent study evaluating the cytotoxic effects of MABTC derivatives on cancer cell lines (MCF-7, NCI-H460, SF-268), several compounds exhibited potent anti-proliferative effects. The derivatives were tested against normal fibroblast cells (WI-38) for comparison:
Table 3: Cytotoxicity of MABTC Derivatives on Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
MABTC Derivative D | MCF-7 | 12.5 |
MABTC Derivative E | NCI-H460 | 15.0 |
MABTC Derivative F | SF-268 | 10.0 |
The results indicate that certain derivatives not only inhibited cancer cell growth but did so with lower toxicity towards normal cells, highlighting their therapeutic potential .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 4-amino-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3 |
InChI Key |
VMRRNVCNYGTJPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)N |
Origin of Product |
United States |
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